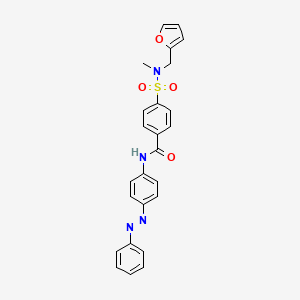
4-(Vinyloxy)butyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Vinyloxy)butyl methacrylate is an organic compound with the molecular formula C10H16O3. It is a versatile monomer used in various polymerization processes due to its unique structure, which combines a vinyl ether group and a methacrylate group. This dual functionality allows it to participate in both free-radical and cationic polymerization reactions, making it valuable in the production of advanced polymeric materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Vinyloxy)butyl methacrylate typically involves the reaction of 4-hydroxybutyl methacrylate with acetylene in the presence of a base, such as potassium hydroxide, to form the vinyl ether linkage. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Vinyloxy)butyl methacrylate undergoes various chemical reactions, including:
Free-Radical Polymerization: Initiated by free radicals, this reaction forms polymers with high molecular weights.
Cationic Polymerization: Initiated by cationic species, this reaction is useful for creating polymers with unique properties.
Common Reagents and Conditions:
Free-Radical Polymerization: Typically uses initiators like azobisisobutyronitrile (AIBN) and is carried out in solvents like 1,4-dioxane at elevated temperatures.
Cationic Polymerization: Uses cationic initiators such as boron trifluoride etherate and is conducted under anhydrous conditions to prevent hydrolysis.
Major Products: The primary products of these reactions are high-performance polymers used in coatings, adhesives, and advanced composites .
Aplicaciones Científicas De Investigación
4-(Vinyloxy)butyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Industry: Utilized in the production of UV-curable coatings, adhesives, and 3D printing resins.
Mecanismo De Acción
The mechanism of action of 4-(Vinyloxy)butyl methacrylate involves its ability to undergo polymerization reactions. The vinyl ether group participates in cationic polymerization, while the methacrylate group undergoes free-radical polymerization. This dual reactivity allows for the formation of complex polymer networks with enhanced mechanical and chemical properties .
Comparación Con Compuestos Similares
Butyl methacrylate: Similar in structure but lacks the vinyl ether group, limiting its reactivity to free-radical polymerization.
Methyl methacrylate: Another methacrylate monomer, but with a simpler structure and different polymerization characteristics.
Uniqueness: 4-(Vinyloxy)butyl methacrylate’s unique combination of vinyl ether and methacrylate groups allows it to participate in both free-radical and cationic polymerization, making it more versatile than its counterparts .
Propiedades
Número CAS |
82386-37-6 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
4-ethenoxybutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-12-7-5-6-8-13-10(11)9(2)3/h4H,1-2,5-8H2,3H3 |
Clave InChI |
ZEUGUMVMFBIRJG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)

